molecular formula C9H6F4O B1301901 4'-Fluoro-2'-(trifluoromethyl)acetophenone CAS No. 208173-21-1

4'-Fluoro-2'-(trifluoromethyl)acetophenone

Cat. No.: B1301901
CAS No.: 208173-21-1
M. Wt: 206.14 g/mol
InChI Key: WBCCAINPZLAKRN-UHFFFAOYSA-N
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Description

Fluoro-trifluoromethylated acetophenones are a class of organic compounds characterized by an acetophenone (B1666503) core structure bearing both a fluorine atom and a trifluoromethyl group on the phenyl ring. The specific compound, 4'-Fluoro-2'-(trifluoromethyl)acetophenone, has the molecular formula C₉H₆F₄O and a molecular weight of approximately 206.14 g/mol . nih.govscbt.com Its structure features a phenyl ring substituted with a fluorine atom at the para-position (position 4) and a trifluoromethyl group at the ortho-position (position 2) relative to the acetyl group. The systematic IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value
CAS Number 208173-21-1
Molecular Formula C₉H₆F₄O
Molecular Weight 206.14 g/mol
IUPAC Name 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone
Synonyms 1-(4-Fluoro-2-(trifluoromethyl)phenyl)ethanone

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6F4O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCCAINPZLAKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372120
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
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Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208173-21-1
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanone
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Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]ethan-1-one
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Record name 4'-Fluoro-2'-(trifluoromethyl)acetophenone
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Strategic Synthesis of 4 Fluoro 2 Trifluoromethyl Acetophenone and Its Precursors

Established Retrosynthetic Approaches

Traditional methods for synthesizing fluoro-trifluoromethylated aromatic systems often rely on well-established reactions such as Friedel-Crafts acylation and the use of halogenated precursors.

Friedel-Crafts Acylation Strategies for Fluoro-Trifluoromethylated Aromatic Systems

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic compounds. alfa-chemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. sigmaaldrich.comkhanacademy.orgyoutube.com

For the synthesis of 4'-Fluoro-2'-(trifluoromethyl)acetophenone, a common starting material is 1-fluoro-3-(trifluoromethyl)benzene. The acylation of this substrate with acetyl chloride or acetic anhydride introduces the acetyl group to the aromatic ring. The directing effects of the existing fluorine and trifluoromethyl substituents guide the position of the incoming acyl group. While Friedel-Crafts acylation is a powerful tool, a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant and the ketone product can form complexes with it. organic-chemistry.org

ReactantReagentCatalystProduct
1-Fluoro-3-(trifluoromethyl)benzeneAcetyl ChlorideAlCl₃This compound
1-Fluoro-3-(trifluoromethyl)benzeneAcetic AnhydrideAlCl₃This compound

Halogenated Benzotrifluoride Precursors in Directed Synthesis

The use of halogenated benzotrifluoride derivatives provides another versatile route for the synthesis of complex acetophenones. For instance, 3-bromo-benzotrifluoride can serve as a precursor. google.com The synthesis of this precursor itself can be achieved by the bromination of benzotrifluoride. google.com

These halogenated intermediates are particularly useful in cross-coupling reactions, where the halogen atom can be substituted with various functional groups, including the acetyl group necessary for forming the acetophenone (B1666503) structure. This approach offers a high degree of control over the final product's constitution.

Advanced Synthetic Methodologies

Modern synthetic chemistry has introduced more sophisticated and efficient methods, including palladium-catalyzed cross-coupling reactions, diazotization, and Grignard reagent applications, to overcome some of the limitations of traditional approaches.

Palladium-Catalyzed Cross-Coupling Reactions in C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable for the formation of carbon-carbon bonds. researchgate.netnih.gov These reactions offer a mild and efficient way to synthesize aryl ketones. For example, a Heck-type reaction can be employed where an aromatic halogen compound is reacted with a vinyl ether in the presence of a palladium catalyst. google.com The resulting intermediate is then hydrolyzed to yield the desired acetophenone. google.com

Another approach involves the cross-coupling of aryl trifluoroacetates with organoboron compounds, catalyzed by palladium complexes, to produce trifluoromethyl ketones. researchgate.net This method is advantageous due to its mild reaction conditions and applicability to a wide range of substrates. researchgate.net

Reactant 1Reactant 2Catalyst SystemProduct
3-Bromo-benzotrifluorideVinyl EtherPalladium compound and Phosphine ligand3'-(Trifluoromethyl)acetophenone (B147564) (after hydrolysis) google.com
Aryl TrifluoroacetateOrganoboron CompoundPalladium ComplexAryl Trifluoromethyl Ketone researchgate.net

Diazotization and Coupling Reactions for Fluorinated Aromatics Synthesis

Diazotization reactions provide a classic and effective method for introducing fluorine into an aromatic ring. The Balz-Schiemann reaction is a well-known example, where an aromatic amine is converted into a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, such as tetrafluoroborate (BF₄⁻), to yield the corresponding aryl fluoride. thieme-connect.dersc.orgmasterorganicchemistry.com

This method can be adapted for the synthesis of fluorinated precursors. For instance, a substituted aniline can be diazotized and subsequently fluorinated to produce a key intermediate. More recent advancements have focused on making these reactions greener and safer, for example, by using ionic liquids as the reaction medium. researchgate.net A one-pot synthesis of haloaromatics from nitroarenes has also been developed, which involves a reduction of the nitro group to an amine, followed by diazotization and halogenation. rsc.org

Grignard Reagent Applications in Acetophenone Derivatization

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent derived from a halogenated precursor, such as (4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide, can be reacted with an acetylating agent like acetyl chloride or acetic anhydride. nih.gov

While the reaction with acetyl chloride can be effective, it often requires the use of a copper(I) salt catalyst and low temperatures to achieve high yields. nih.gov An alternative, copper-free method involves the use of acetic anhydride as the electrophile. nih.gov This approach can be more practical for large-scale synthesis. nih.gov The reaction of an isomeric mixture of halo benzotrifluoride with magnesium can also be used to form a Grignard complex, which is then reacted with ketene to produce an isomeric mixture of trifluoromethyl acetophenones. googleapis.com

Grignard ReagentElectrophileCatalyst/ConditionsProduct
(4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromideAcetyl ChlorideCopper(I) salt, -5 to -10 °CThis compound nih.gov
(4-fluoro-2-(trifluoromethyl)phenyl)magnesium bromideAcetic AnhydrideCopper-freeThis compound nih.gov

Nucleophilic Addition Approaches to Fluorinated Acetophenones

Nucleophilic addition is a fundamental class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of ketones like this compound. In these reactions, a nucleophile attacks the electrophilic carbon atom of a carbonyl group or a similar electrophilic center, leading to the formation of a new bond.

A primary route for synthesizing acetophenone derivatives involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with an appropriate acylating agent. For the synthesis of fluorinated acetophenones, this typically involves a Grignard reagent prepared from a fluorinated aryl halide. For instance, a plausible route to the target compound could involve the preparation of a Grignard reagent from 1-bromo-4-fluoro-2-(trifluoromethyl)benzene. This potent nucleophile would then react with an acetylating agent like acetic anhydride or acetyl chloride. The mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbonyl carbon of the acetylating agent, followed by the collapse of the tetrahedral intermediate to yield the ketone.

Another key aspect of nucleophilic addition relates to the reactivity of the final acetophenone product itself. The carbonyl group in this compound is electrophilic and susceptible to attack by various nucleophiles. A common reaction is the reduction of the ketone to the corresponding alcohol, 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol, via the nucleophilic addition of a hydride ion from reducing agents such as sodium borohydride (B1222165) (NaBH₄). The general mechanism for nucleophilic addition to a ketone involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O double bond. This results in the formation of a tetrahedral alkoxide intermediate as the electrons from the π-bond move to the oxygen atom. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a weak acid (often water or alcohol from the workup) to form the final alcohol product. libretexts.org

The table below summarizes representative nucleophilic addition reactions relevant to the synthesis and reactivity of fluorinated acetophenones.

Reaction TypeNucleophileElectrophile/SubstrateProduct TypeRelevance
Grignard ReactionAryl Magnesium HalideAcyl Halide / AnhydrideKetoneSynthesis of Acetophenone Core
Organolithium ReactionAryl LithiumAcyl Halide / AnhydrideKetoneSynthesis of Acetophenone Core
Hydride ReductionHydride (e.g., from NaBH₄)This compoundSecondary AlcoholReactivity of the Target Compound
TrifluoromethylationCF₃⁻ source (e.g., Ruppert-Prakash reagent)Aldehydes / KetonesTrifluoromethylated AlcoholIntroduction of CF₃ group semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of solvent-free conditions, energy-efficient microwave protocols, and scalable continuous flow systems.

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of acetophenones, the Friedel-Crafts acylation is a key reaction that has been adapted to solvent-free conditions. Research has shown that using a solid-supported catalyst, such as zinc chloride on alumina, can efficiently catalyze the acylation of aromatic compounds under microwave irradiation without any solvent. researchgate.net

Another relevant approach is the solvent-free Claisen-Schmidt condensation, used for creating larger molecules from acetophenone derivatives. Studies have demonstrated that this reaction can be effectively catalyzed by boric acid under microwave irradiation and solvent-free conditions, offering an environmentally friendly alternative to traditional methods. nih.gov The fluorination of aromatic ketones has also been achieved under solvent-free conditions using reagents like Selectfluor™. researchgate.net These methods reduce waste, often simplify product purification, and can lead to higher reaction efficiencies.

The following table highlights examples of reactions related to acetophenone synthesis performed under solvent-free conditions.

Reaction TypeCatalyst / ReagentConditionsKey Advantage
Friedel-Crafts AcylationZnCl₂ on AluminaMicrowave IrradiationElimination of corrosive and volatile solvents researchgate.net
Claisen-Schmidt CondensationBoric AcidMicrowave Irradiation (160 °C)Use of a non-toxic catalyst, no solvent waste nih.gov
Fluorination of KetonesSelectfluor™ F–TEDA–BF₄Solid-stateHigh efficiency and easy product isolation researchgate.net
Fries RearrangementAnhydrous Zinc Chloride160 °CAvoidance of hazardous solvents like nitrobenzene

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is an established green chemistry technique that utilizes microwave energy to heat reactions rapidly and uniformly. This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

For the synthesis of this compound, microwave-assisted Friedel-Crafts acylation is a highly promising approach. researchgate.net Furthermore, microwave irradiation has been successfully applied to the synthesis of derivatives from trifluoromethyl acetophenones. For instance, the condensation of α,α,α-trifluoromethyl acetophenones with amines to form imines has been achieved with excellent yields in 20-50 minutes at 175°C using K-10 montmorillonite clay as a solid-phase catalyst. researchgate.net Similarly, the synthesis of chalcones from acetophenone precursors is significantly accelerated under microwave irradiation, with reactions completing in minutes rather than hours. scielo.org.bo

The table below compares conventional and microwave-assisted methods for reactions relevant to acetophenone synthesis.

ReactionMethodReaction TimeYieldReference
Ketal Synthesis from AcetophenoneConventional (Reflux)40 hoursModerate umich.edu
Ketal Synthesis from AcetophenoneMicrowave-Assisted2 minutes71% umich.edu
Imine Synthesis from Trifluoromethyl AcetophenoneConventionalN/AN/A researchgate.net
Imine Synthesis from Trifluoromethyl AcetophenoneMicrowave-Assisted20-50 minutesExcellent researchgate.net
Chalcone (B49325) SynthesisConventionalSeveral hoursGood scielo.org.bo
Chalcone SynthesisMicrowave-Assisted10 minutesHigh scielo.org.bo

Continuous Flow Reactor Implementations for Industrial Production

Continuous flow chemistry is a powerful technology for the industrial production of fine chemicals, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. researchgate.net The synthesis of specialty chemicals like this compound, which may involve exothermic or hazardous reactions, is particularly well-suited for flow reactors.

Recent developments include the use of packed-bed microfluidic flow modules for the PFAS-free synthesis of fluorinated compounds, using simple fluoride salts like cesium fluoride as the fluorine source. sciencedaily.com Such a system could be adapted for the synthesis of fluorinated precursors. A multi-step synthesis, from starting materials to the final purified product, can be integrated into a single continuous line, incorporating in-line purification and real-time analysis to ensure quality and efficiency. flinders.edu.aumdpi.com

The following table contrasts key features of batch processing with continuous flow implementations for chemical synthesis.

FeatureBatch ReactorContinuous Flow Reactor
Heat Transfer Poor, risk of thermal runawayExcellent, precise temperature control researchgate.net
Mixing Often inefficient, concentration gradientsEfficient and rapid micromixing researchgate.net
Safety Handling of large volumes of hazardous materialsSmall reaction volumes, in-situ generation of hazardous species flinders.edu.au
Scalability Complex, often requires re-optimizationStraightforward, by running longer or "numbering up" reactors
Process Control Manual or semi-automated samplingIn-line real-time monitoring and automated control mdpi.com
Reproducibility Can vary between batchesHigh consistency and reproducibility researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Fluoro 2 Trifluoromethyl Acetophenone

Carbonyl Group Reactivity

The ketone functionality is a primary site of chemical reactivity, readily undergoing reduction and nucleophilic addition reactions.

Reduction Pathways to Corresponding Alcohols

The carbonyl group of 4'-Fluoro-2'-(trifluoromethyl)acetophenone can be reduced to a secondary alcohol, 1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol, using common reducing agents. Standard laboratory reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The general reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

For instance, the reduction of the related compound 4-trifluoromethylacetophenone with sodium borohydride is a known method for synthesizing 1-(4-(Trifluoromethyl)phenyl)ethanol. ontosight.ai This suggests a similar pathway for the title compound, yielding 4'-fluoro-2'-(trifluoromethyl)benzyl alcohol.

Enantioselective Reductions and Asymmetric Catalysis

The synthesis of specific enantiomers of the corresponding alcohol is of significant interest, particularly in the pharmaceutical industry where chirality can dictate biological activity. nih.govnih.gov Asymmetric reduction of prochiral ketones, such as this compound, can be achieved using chiral catalysts. researchgate.net

Various catalytic systems have been developed for the enantioselective reduction of similar trifluoromethyl ketones. These include the use of oxazaborolidine catalysts (CBS catalysts) with borane (B79455) reagents, which have shown high enantioselectivity. researchgate.net Additionally, biocatalysis, employing enzymes such as carbonyl reductases from microorganisms like Candida tropicalis or plant tissues, has proven effective in producing chiral alcohols with high enantiomeric excess (e.e.). nih.govresearchgate.net For example, the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564) using a recombinant E. coli variant expressing a carbonyl reductase yielded (R)-1-[3-(Trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.gov

Enzyme-catalyzed processes, such as the enantioselective transesterification of racemic 1-[3,5-bis (trifluoromethyl) phenyl] ethanol (B145695) using Candida antarctica lipase-B (CAL-B), have also been employed to resolve racemic mixtures and obtain the desired enantiomer in high purity. researchgate.netresearchgate.net

Nucleophilic Addition Reactions at the Ketone Functionality

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. Nucleophilic addition reactions are a cornerstone of the reactivity of ketones. In the case of acetophenone (B1666503) derivatives, these reactions can lead to the formation of new carbon-carbon bonds.

For example, the enantioselective addition of dialkylzinc reagents to 4′-(trifluoromethyl)acetophenone, mediated by chiral ligands in the presence of a titanium catalyst, has been investigated. sigmaaldrich.comchemicalbook.com Similarly, the phenylation of 3'-(Trifluoromethyl)acetophenone using diphenylzinc (B92339) in the presence of a chiral dihydroxy bis(sulfonamide) ligand and titanium tetraisopropoxide has been reported. chemicalbook.com These reactions highlight the potential for creating chiral tertiary alcohols from this compound.

Aromatic Ring and Substituent Reactivity

The reactivity of the benzene (B151609) ring is significantly influenced by the electronic properties of the fluoro and trifluoromethyl substituents.

Electrophilic Aromatic Substitution Patterns Dictated by Fluoro and Trifluoromethyl Groups

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.com The rate and regioselectivity of these reactions are controlled by the substituents present on the ring. Both the fluoro and trifluoromethyl groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. researchgate.netvaia.com

The trifluoromethyl group (CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, primarily through an inductive effect (-I effect). vaia.commdpi.comvaia.com This deactivating nature makes the aromatic ring less nucleophilic. vaia.com The CF₃ group directs incoming electrophiles to the meta position relative to itself. vaia.com

The fluorine atom also exerts a deactivating inductive effect (-I effect). However, it can also donate electron density to the ring through resonance (+M effect) via its lone pairs. This ortho, para-directing influence is weaker than the deactivating inductive effect. When both groups are present, their combined influence dictates the substitution pattern. The strong deactivating and meta-directing nature of the trifluoromethyl group at position 2', coupled with the ortho, para-directing fluoro group at position 4', will influence the position of further electrophilic substitution.

Nucleophilic Substitution Reactions Involving Fluoro and Trifluoromethyl Moieties

While electrophilic substitution is characteristic of aromatic rings, nucleophilic aromatic substitution (SNA r) can occur when the ring is substituted with strong electron-withdrawing groups. nih.gov The presence of the trifluoromethyl group significantly deactivates the ring, making it more susceptible to nucleophilic attack. mdpi.com

Oxidation to Carboxylic Acid Derivatives

The oxidation of this compound, a methyl ketone, can be effectively achieved to yield the corresponding carboxylic acid derivative, 4-fluoro-2-(trifluoromethyl)benzoic acid. A prominent and well-established method for this transformation is the haloform reaction. masterorganicchemistry.com This reaction is characteristic of methyl ketones and compounds that can be oxidized to methyl ketones. masterorganicchemistry.com

The haloform reaction proceeds via the exhaustive halogenation of the methyl group's alpha-carbon in the presence of a base, followed by the cleavage of the resulting trihalomethyl group. masterorganicchemistry.com In the context of this compound, the reaction would be initiated by the deprotonation of the methyl carbon by a base (e.g., hydroxide (B78521) ion), forming an enolate. This enolate then reacts with a halogen (chlorine, bromine, or iodine). This process of deprotonation and halogenation is repeated twice more to form a trihalomethyl ketone intermediate. The subsequent nucleophilic attack of a hydroxide ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate. The reformation of the carbonyl double bond results in the departure of the trihalomethyl anion (a good leaving group) and the formation of 4-fluoro-2-(trifluoromethyl)benzoic acid. The final step involves an acid-base reaction between the carboxylic acid and the trihalomethyl anion.

Mechanistic Investigations of Key Transformations

Reaction Kinetics and Selectivity Studies in Derivatization

The derivatization of this compound is governed by the electronic effects of its substituents, which significantly influence reaction kinetics and selectivity. The presence of both a fluoro group at the 4'-position and a trifluoromethyl group at the 2'-position on the aromatic ring impacts the reactivity of both the carbonyl group and the aromatic system.

Kinetic studies on the enolization of substituted acetophenones have shown that electron-withdrawing groups can increase the rate of reaction. For instance, a study on the enolization of p-bromoacetophenone indicated a faster reaction rate compared to unsubstituted acetophenone due to the electron-withdrawing nature of the bromo group. researchgate.net Similarly, the fluoro and trifluoromethyl groups in this compound are both strongly electron-withdrawing. The trifluoromethyl group, in particular, is a powerful deactivating group. These substituents will increase the acidity of the α-protons of the acetyl group, facilitating enolate formation, which is often the rate-determining step in many derivatization reactions at the α-carbon.

Conversely, these electron-withdrawing groups deactivate the aromatic ring towards electrophilic aromatic substitution (EAS). libretexts.org The deactivating nature of the acetyl group, compounded by the fluoro and trifluoromethyl substituents, would significantly slow down EAS reactions. The acetyl group is a meta-director. However, the directing effects of the fluoro (ortho, para-directing) and trifluoromethyl (meta-directing) groups would also influence the regioselectivity of any potential aromatic substitution reactions.

The table below summarizes the expected influence of the substituents on the kinetics and selectivity of various derivatization reactions of this compound based on established principles of physical organic chemistry. researchgate.netrsc.org

Reaction TypeReagent TypeExpected Kinetic EffectExpected Selectivity
α-Substitution Base, ElectrophileAccelerated (due to increased α-proton acidity)Substitution at the methyl group
Nucleophilic Addition to Carbonyl NucleophileAccelerated (due to increased electrophilicity of carbonyl carbon)Addition to the carbonyl carbon
Electrophilic Aromatic Substitution ElectrophileDeactivated (due to electron-withdrawing groups)Complex regioselectivity, likely directed to the 3' and 5' positions

Radical/Polar Crossover Mechanisms in Hydroxytrifluoroethylation

Recent advancements in synthetic methodology have highlighted the importance of radical/polar crossover (RPC) mechanisms, particularly in the context of introducing fluorinated moieties into organic molecules. While specific studies on the hydroxytrifluoroethylation of this compound are not extensively documented, the mechanistic principles can be elucidated from related transformations, such as the synthesis of trifluoromethyl ketones from olefins via photoredox catalysis. researchgate.net

A radical/polar crossover reaction typically involves the generation of a radical intermediate, which then undergoes a single-electron transfer (SET) to form a polar (ionic) intermediate that proceeds to the final product. core.ac.uk In the context of reactions involving the trifluoromethyl group, a common strategy involves the generation of a trifluoromethyl radical (•CF₃) or a related trifluoroacetonyl radical. researchgate.net

For a hypothetical hydroxytrifluoroethylation reaction, a plausible mechanism involving a radical/polar crossover could be initiated by the photochemical generation of a trifluoroacetonyl radical. This radical could then add to a suitable substrate. The resulting radical intermediate can then be oxidized via a single-electron transfer to a carbocation. This crossover from a radical to a polar (cationic) species allows for subsequent reactions with nucleophiles, such as water, to introduce the hydroxyl group.

Mechanistic studies on the divergent synthesis of trifluoromethyl ketones have confirmed the role of radical-polar crossover and hydrogen atom transfer (HAT) mechanisms. researchgate.net These studies often employ photoredox catalysis to initiate the formation of the key radical species under mild conditions. researchgate.net The control between the radical and polar pathways can often be tuned by the reaction conditions, allowing for selective synthesis of different products. researchgate.net Such mechanistic understanding is crucial for the rational design of new synthetic methods for the preparation of complex fluorinated molecules.

Advanced Spectroscopic and Computational Characterization of 4 Fluoro 2 Trifluoromethyl Acetophenone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the solution-state conformation of fluorinated acetophenones. Specific NMR parameters, particularly through-space spin-spin couplings, provide definitive evidence of the molecule's preferred spatial arrangement.

Through-Space Spin-Spin Couplings (TS-couplings) in Conformational Analysis (¹H-¹⁹F, ¹³C-¹⁹F)

The conformational properties of 2'-fluoro-substituted acetophenone (B1666503) derivatives, including 4'-Fluoro-2'-(trifluoromethyl)acetophenone, have been effectively elucidated using through-space ¹H–¹⁹F and ¹³C–¹⁹F spin-spin couplings, often referred to as TS-couplings. nih.govacs.org These couplings occur when two atoms are held in close proximity, specifically at a distance less than the sum of their van der Waals radii. nih.gov

In the case of these acetophenones, significant TS-couplings are observed between the fluorine atom at the 2' position and the protons of the acetyl group's methyl group (Hα), as well as the carbonyl carbon (Cα). nih.gov For instance, observed coupling constants for the five-bond coupling between Hα and F (⁵JHF) were found to be over 3.2 Hz, a value significantly larger than the typical through-bond coupling of less than 1 Hz. nih.gov Similarly, a four-bond coupling between Cα and F (⁴JCF) of approximately 10.1 to 10.5 Hz was detected. nih.gov

The presence of these substantial TS-couplings provides conclusive evidence that 2'-fluoro-substituted acetophenone derivatives overwhelmingly adopt an s-trans conformation in solution. nih.govacs.org In this conformation, the bulky trifluoromethyl group and the carbonyl oxygen are positioned on opposite sides of the C1'-C(O) bond, which minimizes steric and electronic repulsion. The alternative s-cis conformer, where the fluorine and oxygen atoms would be in a syn-periplanar orientation, is destabilized by the strong repulsion between these two electronegative atoms. nih.govacs.org

Solvent Effects on Conformational Preferences via NMR

Further NMR studies have demonstrated the influence of solvent polarity on the conformational dynamics of these molecules. The magnitude of the Hα–F and Cα–F TS-couplings in 2'-fluoroacetophenone (B1202908) derivatives shows a linear correlation with the dielectric constant (ε) of the solvent used for the analysis. nih.govacs.org

While the s-trans conformer remains the predominantly preferred form across all solvents, variations in solvent polarity from low (e.g., benzene-d₆, ε = 2.28) to high (e.g., DMSO-d₆, ε = 47.2) induce measurable changes in the coupling constants. acs.org This relationship indicates that the solvent environment can subtly influence the internuclear distances and orbital interactions that govern the magnitude of through-space couplings. nih.govacs.org

Below is an interactive table detailing the solvent effect on the coupling constants for 2'-fluoroacetophenone, a representative compound of this class.

SolventDielectric Constant (ε)5J (Hα, F) (Hz)4J (Cα, F) (Hz)
Benzene-d62.283.59.7
Chloroform-d4.813.710.1
Tetrahydrofuran-d87.583.810.2
Acetone-d621.14.010.5
Acetonitrile-d337.54.110.7
DMSO-d647.24.210.8

X-ray Crystallographic Studies for Solid-State Conformation

While specific X-ray crystallographic data for this compound is not widely available, studies on structurally analogous 2'-fluoro-substituted acetophenones provide critical insights into its likely solid-state conformation. X-ray analyses of two such derivatives have confirmed that only the s-trans conformer is present in the crystal lattice. nih.gov

These crystallographic studies reveal that the benzene (B151609) ring and the carbonyl group are nearly coplanar, a geometry that facilitates the close proximity required for TS-couplings. nih.gov The measured internuclear distances between Hα–F (e.g., 2.39 Å) and Cα–F (e.g., 2.77 Å) in the solid state are indeed smaller than the sum of their respective van der Waals radii. nih.gov This solid-state data strongly corroborates the conformational preferences deduced from NMR analysis in solution, suggesting that the s-trans geometry is the most stable form in both phases. nih.gov

Computational Chemistry Approaches

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in validating and explaining the experimental findings from NMR and X-ray crystallography.

Density Functional Theory (DFT) Calculations for Molecular Conformation and Stability

DFT calculations performed on a series of 2'-fluoro-substituted acetophenone derivatives have consistently confirmed that the s-trans conformer is energetically more stable than the s-cis conformer. nih.govacs.org By calculating the energy differences (ΔG) between the two forms, it was shown that the population of the s-trans conformer is predominant based on the Boltzmann distribution. acs.org The optimized geometries obtained from these DFT calculations show a strong resemblance to the structures determined by X-ray crystallography, further reinforcing the validity of the computational models. nih.gov

Predictive Modeling of Reactivity and Electronic Properties

Computational chemistry is also employed to predict the reactivity and electronic characteristics of this compound. The presence of two strong electron-withdrawing groups, the fluoro (-F) and trifluoromethyl (-CF₃) substituents, significantly influences the electronic distribution within the aromatic ring.

Predictive models using DFT can generate molecular orbital maps, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to identify regions susceptible to nucleophilic or electrophilic attack. Electrostatic potential maps can further highlight electron-rich and electron-deficient areas of the molecule. This information is crucial for predicting how the compound will behave in chemical reactions. For example, the significant electron-withdrawing nature of the substituents is known to enhance the reactivity of the molecule towards certain electrophilic substitution reactions.

Design and Synthesis of Derivatives and Analogs of 4 Fluoro 2 Trifluoromethyl Acetophenone

Modifications of the Acetophenone (B1666503) Scaffold

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are frequently synthesized through the Claisen-Schmidt condensation. nih.govresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde. sapub.orgresearchgate.net

In the context of 4'-Fluoro-2'-(trifluoromethyl)acetophenone, it can be reacted with various substituted benzaldehydes to yield a library of chalcone derivatives. researchgate.netnih.gov The general scheme involves dissolving the acetophenone and a selected aldehyde in a solvent like ethanol (B145695), followed by the addition of a catalyst, such as aqueous sodium hydroxide (B78521). nih.gov The reaction mixture is typically stirred at room temperature to facilitate the condensation. sapub.org The resulting chalcones can then be isolated and purified. The introduction of fluorine and trifluoromethyl groups can significantly influence the biological properties of the resulting chalcone derivatives. researchgate.netderpharmachemica.com

For example, the synthesis of novel 4'-fluoro-2'-hydroxychalcones has been achieved via an aldol (B89426) condensation of 4'-fluoro-2'-hydroxyacetophenone (B74785) with appropriately substituted aldehydes. nih.gov

Table 1: Examples of Chalcone Synthesis Conditions

Starting AcetophenoneAldehydeCatalyst/ConditionsProduct Class
This compoundSubstituted BenzaldehydesNaOH, Ethanol, RTFluorinated Chalcones
4'-Fluoro-2'-hydroxyacetophenoneSubstituted AldehydesAldol Condensation4'-Fluoro-2'-hydroxychalcones
AcetophenoneFluorobenzaldehydep-Toluenesulfonic acid, MicrowaveFluorine-substituted Chalcones
4-AcetamidoacetophenoneSubstituted AldehydesKOH, Ethanol, SonicationAcetamido Chalcone Derivatives

Preparation of Tetrahydropyrimidine (B8763341) Compounds

While direct synthesis from this compound is less common, its chalcone derivatives are key intermediates for synthesizing tetrahydropyrimidine compounds. These heterocyclic structures can be formed through reactions like the Biginelli reaction or similar cyclocondensation pathways. For instance, chalcones derived from fluorinated acetophenones can react with urea (B33335) or thiourea (B124793) in the presence of a catalyst to yield dihydropyrimidinones or thiones.

These reactions expand the chemical diversity accessible from the initial acetophenone scaffold. For instance, functionalized fluorinated derivatives have been prepared by condensing 4,4'-difluoro chalcone with reagents like urea and thiourea. derpharmachemica.com

Formation of Benzoic Acid and Benzyl (B1604629) Alcohol Analogs

The acetyl group of this compound can be chemically modified to produce corresponding benzoic acid and benzyl alcohol analogs.

Benzoic Acid Analogs : Oxidation of the acetyl group yields 4-fluoro-2-(trifluoromethyl)benzoic acid. This transformation can be achieved using various oxidizing agents. This benzoic acid derivative is a valuable building block for synthesizing more complex molecules, such as active pharmaceutical ingredients (APIs), through reactions like condensation to form amides or esters. ossila.com

Benzyl Alcohol Analogs : Reduction of the ketone functionality leads to the formation of 1-(4-fluoro-2-(trifluoromethyl)phenyl)ethanol. This conversion is typically accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Chiral alcohols, which are important in medicinal chemistry, can be synthesized through asymmetric reduction methods. For example, the reduction of 3'-(trifluoromethyl)acetophenone (B147564) to (R)-1-[3-(trifluoromethyl)phenyl]ethanol has been achieved with high enantiomeric excess using recombinant E. coli whole cells. nih.gov

Positional and Structural Isomerism in Fluorinated Acetophenones

The specific placement of the fluoro and trifluoromethyl groups on the acetophenone ring significantly impacts the molecule's chemical and physical properties.

Comparative Studies with 4'-(Trifluoromethyl)acetophenone (B133978) and 2'-(Trifluoromethyl)acetophenone

Comparing this compound with its isomers, such as 4'-(trifluoromethyl)acetophenone and 2'-(trifluoromethyl)acetophenone, reveals the distinct effects of substituent positioning.

4'-(Trifluoromethyl)acetophenone : This isomer has the trifluoromethyl group at the para position. Its phosphorescence emission spectra have been studied, and it has been used in enantioselective addition reactions. sigmaaldrich.com

2'-(Trifluoromethyl)acetophenone : With the trifluoromethyl group at the ortho position, this isomer's physical properties, such as boiling point and density, differ from the 4'-fluoro-2'-(trifluoromethyl) isomer. chemeo.com

Studies on 2'-fluoro-substituted acetophenones have shown they exclusively adopt s-trans conformations, where the carbonyl oxygen and the fluorine atom are positioned away from each other. acs.orgnih.gov This preference is due to steric and electronic repulsion that destabilizes the s-cis conformation. acs.org

Influence of Fluoro and Trifluoromethyl Group Position on Reactivity and Biological Activity

The positions of the electron-withdrawing fluoro and trifluoromethyl groups are critical determinants of the molecule's reactivity and biological profile.

Reactivity : The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring. This effect can influence the rates and outcomes of chemical reactions. For example, the location of a CF3 group can govern the final product in heterocyclization reactions. researchgate.net The fluorine atom also has an electron-withdrawing inductive effect but can participate in weak resonance donation. The steric bulk of the trifluoromethyl group, particularly when in the ortho position, can also affect reaction kinetics.

Biological Activity : The introduction of fluorine-containing groups is a common strategy in drug design to enhance properties like metabolic stability and binding affinity. mdpi.comnih.gov The trifluoromethyl group can increase lipophilicity, which may improve a molecule's ability to cross cell membranes. mdpi.com The specific arrangement of these substituents on the aromatic ring is crucial for interaction with biological targets, such as enzymes or receptors. For instance, structure-activity relationship studies of chalcone derivatives have shown that the position and nature of substituents on the aromatic rings are critical for their biological effects. jefferson.eduutar.edu.my

Table 2: Comparison of Fluorinated Acetophenone Isomers

CompoundKey FeaturesImpact on Properties
This compoundF at para, CF3 at orthoExhibits specific conformational preferences (s-trans) due to steric and electronic interactions between substituents and the acetyl group. acs.org
4'-(Trifluoromethyl)acetophenoneCF3 at paraUsed in studies of enantioselective additions and phosphorescence. sigmaaldrich.com
2'-(Trifluoromethyl)acetophenoneCF3 at orthoDifferent physical properties (boiling point, density) compared to the 4'-fluoro-2'-CF3 isomer.
4'-Fluoro-3'-(trifluoromethyl)acetophenoneF at para, CF3 at metaHigher melting point compared to the 2'-CF3 isomer, potentially due to more symmetrical crystal lattice formation.

Strategies for Introducing Novel Fluorinated Moieties

The modification of this compound through the introduction of additional, novel fluorinated groups is a sophisticated strategy aimed at fine-tuning its molecular characteristics. This "late-stage functionalization" approach allows for the diversification of a core structure, potentially leading to analogs with enhanced efficacy, improved metabolic stability, or unique material properties. nih.govacs.orgmpg.de Key to these efforts is the development of selective and efficient synthetic methods for incorporating moieties such as the difluoromethyl (-CHF2), trifluoromethoxy (-OCF3), and pentafluorosulfanyl (-SF5) groups.

Introduction of the Difluoromethyl (-CHF2) Group

The difluoromethyl group is increasingly recognized as a valuable substituent in medicinal chemistry due to its ability to act as a lipophilic hydrogen bond donor and its isosteric relationship with a hydroxyl group. The synthesis of α-difluoromethyl derivatives of acetophenones can be approached through various methodologies. While direct difluoromethylation of the α-carbon of this compound is a challenging transformation, analogous reactions on similar substrates have been reported. These often involve the use of difluoromethylating agents such as TMSCHF2 or Ruppert-Prakash-type reagents in the presence of a suitable base to generate a difluoromethyl anion for nucleophilic attack on an electrophilic precursor. Another strategy involves the reduction of a corresponding gem-difluoroalkene, which can be synthesized from a trifluoromethyl precursor. nih.gov

For instance, the synthesis of 4-difluoromethyl-β-lactams has been successfully achieved by the hydrogenation of gem-difluoro-β-lactams, showcasing a potential pathway for the introduction of a -CHF2 group adjacent to a carbonyl. nih.gov The direct C-H difluoromethylation of heteroaromatics using photoredox catalysis also presents a promising, albeit not directly demonstrated on this specific substrate, avenue for future exploration.

Synthesis of Trifluoromethoxy (-OCF3) Analogs

The trifluoromethoxy group is highly sought after for its ability to significantly increase lipophilicity and metabolic stability while possessing strong electron-withdrawing properties. The synthesis of trifluoromethoxy-containing analogs of this compound would likely involve the preparation of a suitably substituted precursor, such as a phenol, followed by trifluoromethoxylation.

A relevant example is the synthesis of 1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one, an isomer of the target compound. The preparation of such molecules often starts from a corresponding phenol, which is then treated with a trifluoromethylating agent under conditions that favor O-trifluoromethylation. Alternatively, the synthesis can proceed from a trifluoromethoxy-substituted benzene (B151609) derivative which is then subjected to Friedel-Crafts acylation or a similar reaction to introduce the acetyl group. For example, 2-(4-trifluoromethoxyphenyl)ethylamine has been prepared from 1-bromo-4-(trifluoromethoxy)benzene, demonstrating the feasibility of multi-step syntheses starting from trifluoromethoxy-functionalized aromatics. google.com

Compound Starting Material Key Transformation Reference
1-(4-Fluoro-3-(trifluoromethoxy)phenyl)ethan-1-one1-Bromo-4-fluoro-2-(trifluoromethoxy)benzeneGrignard formation and acetylationNot explicitly detailed
2-(4-Trifluoromethoxyphenyl)ethylamine1-Bromo-4-(trifluoromethoxy)benzeneHeck reaction and subsequent reduction google.com

This table is illustrative of general strategies for synthesizing trifluoromethoxy-containing phenyl ketones and related compounds, as direct synthesis of a this compound analog with an additional -OCF3 group was not found in the reviewed literature.

Incorporation of the Pentafluorosulfanyl (-SF5) Moiety

Dubbed the "super-trifluoromethyl group," the pentafluorosulfanyl moiety is of great interest due to its large steric footprint, high electronegativity, and exceptional stability. nih.gov The synthesis of SF5-containing derivatives of this compound represents a cutting-edge area of organofluorine chemistry.

The introduction of the -SF5 group onto an aromatic ring typically involves either the direct fluorination of a corresponding disulfide or the use of SF5-containing building blocks in cross-coupling reactions. For example, the synthesis of aromatic amino acids bearing the SF5 group has been achieved through a Negishi cross-coupling strategy. nih.govresearchgate.net This approach could potentially be adapted to synthesize an SF5-substituted analog of this compound by coupling an appropriate SF5-containing aryl zinc reagent with a halogenated acetophenone precursor.

Recent advancements have also focused on the photocatalytic activation of sulfur hexafluoride (SF6) for the pentafluorosulfanylation of organic molecules, offering a more direct and potentially safer route to these compounds. digitellinc.com

Derivative Type General Synthetic Approach Key Reagents/Catalysts Potential Challenges
α-DifluoromethylNucleophilic difluoromethylation of an α-halo precursorTMSCHF2, BaseEnolate formation and side reactions
TrifluoromethoxyO-Trifluoromethylation of a phenolic precursorCF3+ sourceRegioselectivity, C- vs. O-alkylation
PentafluorosulfanylNegishi cross-coupling with an SF5-aryl zinc reagentPd catalyst, SF5-Ar-BrSynthesis of the SF5-building block

This interactive data table summarizes potential synthetic strategies for introducing novel fluorinated moieties into the this compound scaffold based on general methodologies.

Pharmacological and Biological Investigations of 4 Fluoro 2 Trifluoromethyl Acetophenone and Its Derivatives

Role of Fluorine and Trifluoromethyl Groups in Bioactivity and Drug Design

The strategic incorporation of fluorine and its derivatives, particularly the trifluoromethyl (-CF3) group, into molecular scaffolds is a cornerstone of modern drug design. nih.govbohrium.com These modifications are employed to enhance the biological and physicochemical properties of a compound, which are critical factors in its development into a viable drug candidate. nih.govbohrium.com The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond, confer significant advantages in terms of potency, selectivity, and metabolic stability. mdpi.comresearchgate.net The trifluoromethyl group, in particular, is valued for its ability to increase lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comresearchgate.net It is often used to deactivate aromatic rings or block metabolic hotspots, leading to reduced metabolism, increased half-life, and lower required drug dosages. mdpi.comresearchgate.net

Enhancement of Lipophilicity and Membrane Permeability

A crucial factor for a drug's effectiveness is its ability to cross biological membranes to reach its site of action. researchgate.netnih.govnih.gov This process is heavily influenced by the compound's lipophilicity, often measured as the octanol-water partition coefficient (logP). researchgate.netnih.govnih.gov The introduction of fluorine or trifluoromethyl groups is a well-established strategy to increase a molecule's lipophilicity. mdpi.comresearchgate.net The trifluoromethyl group, for instance, has a Hansch π value of +0.88, indicating its significant contribution to lipophilicity. mdpi.com

This enhanced lipophilicity generally correlates with improved membrane permeability. mdpi.comresearchgate.netnih.govnih.gov Studies have demonstrated an excellent correlation between logP values and membrane molar partitioning coefficients (logKp) for series of fluorinated compounds. researchgate.netnih.govnih.gov This indicates that the factors modulating octanol-water partitioning also similarly affect membrane permeability, validating the use of fluorination to improve a drug's ability to penetrate tissues and cells. researchgate.netnih.govnih.gov For example, the trifluoromethylthio (CF3S) group, which possesses one of the highest lipophilicity parameters (Hansch π = 1.44), has been shown to greatly enhance the cell membrane permeability of drug candidates. researchgate.net

Impact on Metabolic Stability and Pharmacokinetic Properties

The pharmacokinetic profile of a drug, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is profoundly influenced by its metabolic stability. A common issue in drug development is rapid metabolism by enzymes, particularly the cytochrome P450 (CYP450) family, which can lead to low bioavailability and short duration of action.

The introduction of fluorine and trifluoromethyl groups is a key strategy to address this challenge. mdpi.comresearchgate.netnih.gov The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond (485.3 kJ/mol vs. 414.2 kJ/mol). mdpi.com This inherent strength makes the C-F bond and, by extension, the trifluoromethyl group highly resistant to metabolic cleavage. mdpi.comnih.gov

Strategically placing these groups at sites on a molecule that are susceptible to metabolic attack, such as aromatic rings, can effectively block oxidative metabolism. researchgate.netnih.gov For example, in the cholesterol-lowering drug ezetimibe, two p-fluoro substituents are used to shield the aromatic rings from metabolic hydroxylation, which improves metabolic stability and significantly increases the drug's activity. nih.gov By preventing or slowing down metabolism, these fluorinated groups can enhance a drug's half-life, improve its oral bioavailability, and ensure more consistent therapeutic exposure. mdpi.comresearchgate.netnih.gov

Modulation of Binding Affinity and Selectivity with Biological Targets

Beyond improving pharmacokinetics, fluorine and trifluoromethyl groups play a direct role in modulating how a drug interacts with its biological target, such as an enzyme or a receptor. nih.govbohrium.com The high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. mdpi.com This electronic property can alter the acidity (pKa) of nearby functional groups, which may be crucial for establishing key hydrogen bonding interactions with a protein target. mdpi.com

These groups can also enhance binding affinity through a variety of other interactions:

Electrostatic Interactions : The polarity of the C-F bond can lead to favorable dipole-dipole or dipole-quadrupole interactions within the binding pocket of a target protein. mdpi.comresearchgate.net

Hydrophobic Interactions : The trifluoromethyl group is larger and more lipophilic than a methyl group, allowing it to form more extensive and favorable hydrophobic or van der Waals interactions with nonpolar amino acid residues in the target's active site. mdpi.comnih.gov

Conformational Control : The presence of these bulky and electronegative groups can influence the preferred conformation of a drug molecule, pre-organizing it for an optimal fit within the binding site, thereby increasing both affinity and selectivity.

The drug fluoxetine (B1211875) provides a clear example, where a trifluoromethyl group on the phenolic ring leads to a six-fold increase in selective serotonin (B10506) reuptake inhibitor activity. mdpi.com Similarly, studies on inhibitors for the enzyme carbonic anhydrase II have demonstrated how fluorine substitution can systematically enhance protein-ligand binding affinity. researchgate.net

Mechanisms of Action in Biological Systems

While 4'-Fluoro-2'-(trifluoromethyl)acetophenone itself is primarily a building block, its structural motifs are integral to derivatives designed to interact with specific biological systems. Research has shown that acetophenone (B1666503) derivatives containing fluoro and trifluoromethyl groups can act as potent inhibitors of various enzymes, demonstrating the successful application of the principles outlined above. nih.gov

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Derivatives based on the acetophenone scaffold have been investigated for their ability to interact with and inhibit a range of molecular targets. The presence of the fluoro and trifluoromethyl groups is often key to enhancing the binding affinity and selectivity for these targets. Studies have identified several classes of enzymes that are effectively inhibited by such compounds:

Metabolic Enzymes : Acetophenone derivatives have been shown to be effective inhibitors of enzymes such as α-glycosidase and carbonic anhydrases (hCA I and hCA II). nih.gov

Neurotransmitter-related Enzymes : Acetylcholinesterase (AChE), an enzyme critical to the nervous system, has also been identified as a target for inhibition by these derivatives. nih.gov

Other Enzymes : Research has also pointed to the inhibition of tyrosinase and enzymes involved in cancer metabolism. nih.gov In a related example, chalcone (B49325) derivatives synthesized from 4'-fluoro-2'-hydroxyacetophenone (B74785) were found to be inhibitors of cyclooxygenase (COX) enzymes. nih.gov

Inhibition of Enzyme Activity in Metabolic Pathways

The mechanism by which these compounds exert their biological effects is often through the direct inhibition of enzyme activity. By binding to the active site of an enzyme, these inhibitors prevent the enzyme from carrying out its normal function, thereby disrupting a specific metabolic or signaling pathway.

A study on a series of acetophenone derivatives demonstrated their inhibitory potential against several key metabolic enzymes. nih.gov The inhibitory activities were quantified by determining the Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, which measure the potency of the inhibitors. The results from this study highlight the effectiveness of these compounds as enzyme inhibitors. nih.gov

Inhibitory Activity of Acetophenone Derivatives Against Various Metabolic Enzymes
Enzyme TargetInhibitor TypeActivity Range (Ki or IC50 in µM)Reference
α-GlycosidaseKi167.98 ± 25.06 to 304.36 ± 65.45 nih.gov
Human Carbonic Anhydrase I (hCA I)Ki555.76 ± 56.07 to 1,043.66 ± 98.78 nih.gov
Human Carbonic Anhydrase II (hCA II)Ki598.63 ± 90.04 to 945.76 ± 74.50 nih.gov
Acetylcholinesterase (AChE)Ki71.34 ± 11.25 to 143.75 ± 31.27 nih.gov
TyrosinaseIC5073.65 to 101.13 nih.gov

Modulation of Receptor Signaling Pathways

Derivatives of this compound, particularly chalcones, have been investigated for their ability to modulate various receptor signaling pathways, which are crucial in the pathogenesis of several diseases. The presence of fluoro and trifluoromethyl groups can enhance the binding affinity and selectivity of these compounds towards specific molecular targets. nih.gov

Research has shown that certain chalcone derivatives can act as inhibitors of receptor tyrosine kinases (RTKs). For instance, butein, a chalcone derivative, has been found to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) in vitro, with an IC50 value of 8 µM. nih.gov Molecular modeling studies suggest that these chalcone derivatives can dock into the ATP-binding pocket of EGFR, with hydrogen bonds and hydrophobic interactions playing a significant role in their binding. nih.gov The inhibition of EGFR signaling is a key strategy in cancer therapy as this pathway is often dysregulated in various malignancies, leading to uncontrolled cell proliferation and survival.

Furthermore, some chalcone derivatives have been shown to interact with nuclear receptors, which are a class of ligand-activated transcription factors that regulate gene expression involved in a wide range of physiological processes. The interaction with these receptors can lead to the modulation of various cellular functions, including metabolism, inflammation, and cell proliferation. nih.gov

Therapeutic Applications and Preclinical Research

The unique structural features of this compound have made it a valuable scaffold for the development of derivatives with potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory research.

Derivatives of this compound, especially α-trifluoromethyl chalcones, have demonstrated significant potential as anticancer agents in preclinical studies.

A key mechanism through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that α-trifluoromethyl chalcones can induce cell accumulation in the sub-G1 and G2/M phases of the cell cycle, which is indicative of apoptosis. nih.gov For example, a novel α-trifluoromethyl chalcone, YS71, was found to increase the levels of apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP, while decreasing the levels of anti-apoptotic proteins like Bcl-xL and Bcl-2 in prostate cancer cells. researchgate.net The induction of apoptosis in cancer cells is a highly sought-after characteristic for anticancer drugs as it leads to the selective elimination of malignant cells.

Derivatives of this compound have exhibited potent cytotoxic effects against a range of human cancer cell lines. The introduction of a trifluoromethyl group can significantly enhance the antiproliferative activity of these compounds. nih.gov

For instance, α-trifluoromethyl chalcones have shown strong inhibitory activity against androgen-independent prostate cancer cell lines, DU145 and PC-3, with IC50 values of less than 0.2 μM. researchgate.net One of the most potent chalcones in this series also demonstrated significant antiproliferative activity against taxane-resistant prostate cancer cell lines with IC50 values ranging from 0.14 to 0.28 μM. researchgate.net Furthermore, these compounds have been tested against other human tumor cell lines, including non-small cell lung (A549), triple-negative breast (MDA-MB-231), and estrogen-responsive breast (MCF-7) cancers, showing potent antiproliferative activity. researchgate.net Chalcone derivatives have also shown significant inhibitory effects against various breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Compound TypeCancer Cell LineIC50 (μM)Reference
α-Trifluoromethyl ChalconeDU145 (Prostate)<0.2 researchgate.net
α-Trifluoromethyl ChalconePC-3 (Prostate)<0.2 researchgate.net
α-Trifluoromethyl ChalconeDU145/TxR (Taxane-Resistant Prostate)0.14 - 0.28 researchgate.net
Chalcone Derivative 12MCF-7 (Breast)4.19 ± 1.04 nih.gov
Chalcone Derivative 13MCF-7 (Breast)3.30 ± 0.92 nih.gov
Chalcone Derivative 12MDA-MB-231 (Breast)6.12 ± 0.84 nih.gov

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation. Targeting enzymes involved in cancer metabolism is a promising therapeutic strategy. Derivatives of this compound have shown potential in inhibiting key metabolic enzymes.

One study identified several cancer cell growth-related proteins as potential targets for an α-trifluoromethyl chalcone, including glycolytic enzymes like pyruvate (B1213749) kinase and alpha-enolase. nih.govmdpi.com Cardamonin, a chalcone, has been shown to inhibit breast cancer growth by repressing HIF-1α-dependent metabolic reprogramming, which includes the regulation of glycolytic enzymes. frontiersin.org Furthermore, the inhibition of fatty acid synthase (FASN), a key enzyme in de novo fatty acid synthesis that is often overexpressed in cancer cells, is another potential mechanism. patsnap.com While direct inhibition data for this compound derivatives on these specific enzymes is still emerging, the broader class of trifluoromethyl-containing compounds is being actively investigated for this purpose.

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Derivatives of this compound, particularly chalcones, have demonstrated significant anti-inflammatory activities.

The anti-inflammatory effects of some chalcones are associated with the suppression of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov These effects are often achieved through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

A key mechanism underlying the anti-inflammatory properties of these compounds is the modulation of critical signaling pathways. Chalcones have been shown to block the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by inhibiting the degradation of its inhibitor, IκB. nih.gov This prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes. nih.gov

Furthermore, synthetic chalcones, including α-trifluoromethyl-2',3,4,4'-tetramethoxychalcone (α-CF3-TMC), have been found to inhibit the JAK/STAT signaling pathway. researchgate.netnih.gov This pathway is a crucial mediator of cytokine signaling and is often upregulated in inflammatory diseases and cancer. Specifically, α-CF3-TMC inhibits the phosphorylation of JAK2, STAT1, STAT2, and STAT5 in response to stimuli like interleukin-3 and interferon-α. nih.gov The inhibition of the JAK/STAT and NF-κB pathways highlights the potential of these compounds as multi-targeting anti-inflammatory agents. nih.gov

Compound TypeInflammatory Mediator/PathwayEffectReference
Chalcone DerivativesNO, TNF-α, IL-1βInhibition of Production nih.gov
Chalcone DerivativesCOX-2, iNOSInhibition of Expression nih.gov
Chalcone DerivativesNF-κB PathwayInhibition of Activation nih.gov
α-CF3-TMCJAK2, STAT1, STAT2, STAT5Inhibition of Phosphorylation nih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)

Derivatives of this compound have been a focal point in the search for new antimicrobial agents due to the recognized positive impact of fluorine-containing groups on biological activity. The trifluoromethyl (-CF3) group, in particular, is known to enhance the potency and pharmacokinetic properties of bioactive molecules. bioflux.com.ro

One significant area of investigation involves the synthesis of chalcones, which are precursors to flavonoids and other heterocyclic compounds. Novel chalcones synthesized from 4'-trifluoromethyl acetophenone have demonstrated notable antibacterial and antifungal properties. nih.gov These compounds were evaluated against a panel of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain chalcone derivatives bearing an indole (B1671886) ring showed the most significant antimicrobial activity, in some cases exceeding that of standard drugs. nih.gov The antimicrobial efficacy of these chalcones is often attributed to the increased lipophilicity conferred by the fluorine atoms, which may facilitate passage through microbial cell membranes. nih.gov

Another class of derivatives, N-(trifluoromethyl)phenyl substituted pyrazoles, has also been synthesized and assessed for antimicrobial potency. csic.es These compounds have shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. csic.es Notably, the most potent compounds in this series demonstrated the ability to not only inhibit bacterial growth but also to prevent the formation of biofilms and eradicate pre-existing ones, often more effectively than control antibiotics like vancomycin. csic.es Investigations into their mode of action suggest that these derivatives may have targets that produce a global effect on bacterial cell function. csic.es

Table 1: Antibacterial Activity of Selected Trifluoromethyl-Substituted Pyrazole (B372694) Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) in µg/mL
Bromo and trifluoromethyl substituted pyrazole (25) S. aureus (MRSA) 0.78
Bromo and trifluoromethyl substituted pyrazole (25) S. epidermidis 1.56
Bromo and trifluoromethyl substituted pyrazole (25) E. faecium (Vancomycin-resistant) 0.78
Trifluoromethyl-substituted pyrazole (13) S. aureus (MRSA) 3.12
Phenoxyphenyl substituted pyrazole (6) E. faecalis 3.12

Data sourced from studies on N-(trifluoromethyl)phenyl substituted pyrazole derivatives. csic.es

Development of Enzyme Inhibitors for Metabolic Disorders

Derivatives of acetophenone are being explored as inhibitors of key enzymes implicated in metabolic disorders. Studies have shown that various acetophenone derivatives can effectively inhibit enzymes such as α-glycosidase and carbonic anhydrases (CAs). sciencepublishinggroup.com α-Glycosidase inhibitors are crucial in managing type 2 diabetes by delaying carbohydrate digestion, while CA inhibitors have applications in treating a range of conditions. The inhibitory potential of these compounds highlights their therapeutic promise. sciencepublishinggroup.com

Furthermore, trifluoromethyl-containing compounds have been specifically investigated for their role in managing metabolic diseases through enzyme inhibition. For example, trifluoromethyl thioxanthene (B1196266) derivatives were synthesized and evaluated for their effects on enzymes like α-amylase and pancreatic lipase (B570770). mdpi.com Pancreatic lipase is a key enzyme in dietary fat absorption, and its inhibition is a validated strategy for treating obesity. Certain derivatives showed moderate pancreatic lipase inhibition, positioning them as potential candidates for further development in the management of metabolic disorders. mdpi.com The unique physicochemical properties of the trifluoromethyl group can enhance binding affinity to enzyme active sites and improve metabolic stability, making these derivatives attractive for drug design. hochleitner-marine.com

Table 2: Enzyme Inhibitory Activity of Acetophenone and Trifluoromethyl Derivatives

Compound Class Target Enzyme Measurement Result
Acetophenone Derivatives α-Glycosidase Kᵢ 167.98 ± 25.06 to 304.36 ± 65.45 µM
Acetophenone Derivatives human Carbonic Anhydrase I Kᵢ 555.76 ± 56.07 to 1,043.66 ± 98.78 µM
Acetophenone Derivatives human Carbonic Anhydrase II Kᵢ 598.63 ± 90.04 to 945.76 ± 74.50 µM
Trifluoromethyl Thioxanthene Derivative (Compound 4) Pancreatic Lipase IC₅₀ 100.6 to 277 µM

Data sourced from in vitro studies on acetophenone and trifluoromethyl thioxanthene derivatives. sciencepublishinggroup.commdpi.com

Potential in Other Therapeutic Areas (e.g., Antifouling)

Biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, poses significant economic and environmental challenges, particularly for maritime industries. nih.gov In the search for environmentally friendly alternatives to toxic biocides, acetophenone and its derivatives have emerged as promising antifouling (AF) agents. csic.esnih.gov

Research has demonstrated that acetophenone itself can significantly reduce the attachment of fouling organisms. csic.esresearchgate.net When incorporated into controlled depletion paint formulations, acetophenone was shown to inhibit diatom attachment and reduce the spore attachment of green fouling algae. csic.esresearchgate.net This suggests its potential as a non-toxic AF agent.

To enhance potency, synthetic strategies have focused on creating hybrids of acetophenone with other chemical moieties known for their biological activity. A library of acetophenone–triazole hybrids was synthesized and evaluated for AF activity against the settlement of the macrofouling mussel Mytilus galloprovincialis and biofilm-forming marine bacteria. nih.gov Several of these hybrid compounds caused significant inhibition of mussel larvae settlement, while others were effective against the growth of bacterial biofilms. nih.gov Notably, some derivatives displayed a dual-action capability, inhibiting both macro- and microfouling species, reinforcing their potential as broad-spectrum AF agents. nih.gov These promising compounds also exhibited lower toxicity to non-target marine species compared to commercial biocides, highlighting their potential as eco-friendly solutions for biofouling control. nih.gov

Table 3: Antifouling Activity of an Acetophenone-Triazole Hybrid

Compound Target Organism Measurement Result
Acetophenone-Triazole Hybrid (7a) Navicula sp. (microalgae) EC₅₀ 26.73 µM

Data sourced from studies on synthetic acetophenone–triazole hybrids. nih.gov

Industrial Applications and Future Research Directions

Role as an Intermediate in Agrochemicals and Specialty Chemicals

4'-Fluoro-2'-(trifluoromethyl)acetophenone is primarily utilized as a crucial intermediate in the multi-step synthesis of more complex molecules, particularly within the agrochemical and specialty chemical sectors. Its value lies in the unique combination of a reactive ketone group and a chemically stable, yet electronically influential, fluorinated phenyl ring. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic core imparts specific properties to the final products, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.

The compound serves as a versatile building block for constructing a variety of heterocyclic compounds, which are foundational structures in many modern agrochemicals. Organic synthesis pathways leverage the ketone functional group for further molecular elaboration, while the fluorinated ring system is often a key component of the final active ingredient's pharmacophore.

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in the design of modern pesticides and herbicides for enhancing their efficacy and stability. While this compound is a precursor and not an active ingredient itself, it provides the essential trifluoromethylphenyl moiety found in a number of commercial agrochemicals. The trifluoromethyl group, in particular, is known to significantly increase the biological activity of crop protection agents.

For instance, related trifluoromethyl acetophenones are key intermediates in the synthesis of strobilurin fungicides, a critical class of agricultural products. The compound m-trifluoromethyl acetophenone (B1666503) is a known intermediate for Trifloxystrobin, a highly effective fungicide used on a wide range of crops. 20.210.105 The unique electronic properties conferred by the fluorinated groups can lead to more potent and selective action against target pests or weeds, while potentially reducing the required application rates and improving the environmental profile of the end-product.

Table 1: Examples of Agrochemicals Containing a Trifluoromethylphenyl Moiety This table illustrates the importance of the core structure provided by intermediates like this compound in commercial products.

Active IngredientAgrochemical ClassCommon Use
Trifloxystrobin FungicideControl of fungal diseases on fruits, vegetables, and cereals. 20.210.105
Fluometuron HerbicideWeed control in cotton and sugarcane crops.
Fipronil InsecticideBroad-spectrum control of insects on crops and for turf management.

Advanced Materials Science Applications

While the primary commercial application of this compound is as an intermediate, its molecular structure holds significant potential for the field of advanced materials science. The combination of aromatic, fluoro-, and trifluoromethyl groups suggests its utility as a building block for high-performance polymers and functional materials.

Fluoropolymers and fluorinated additives are highly valued in the coatings industry for their ability to impart desirable surface properties. researchgate.net These properties include hydrophobicity (water repellency), oleophobicity (oil repellency), reduced surface friction, and enhanced chemical and thermal stability. researchgate.netpaint.org Although direct use of this compound as a monomer is not widely documented, its structure is analogous to other fluorinated aromatic compounds that are used to synthesize specialty polymers, such as poly(arylene ether)s.

The ketone group offers a reactive site that could be chemically modified to create a polymerizable monomer. The resulting polymer would incorporate the fluoro-trifluoromethylphenyl group into its backbone or as a pendant group, potentially yielding materials with a low dielectric constant, high thermal stability, and low surface energy—properties sought after in electronics, aerospace, and protective coatings applications. paint.org

The molecular architecture of this compound is particularly relevant to the design of liquid crystals (LCs). The incorporation of fluorine atoms, especially in a lateral position on a rigid core, is a key strategy for tuning the physical properties of LC materials. researchgate.netbiointerfaceresearch.com These properties include the dielectric anisotropy, viscosity, and mesophase behavior, which are critical for performance in liquid crystal displays (LCDs). nih.govresearchgate.net

The subject compound possesses several features desirable for a liquid crystal precursor:

A rigid phenyl core.

A lateral fluorine atom, which can influence molecular packing and dipole moments. researchgate.net

A trifluoromethyl group, known to enhance properties like dielectric anisotropy. researchgate.net

Research on structurally similar compounds has demonstrated the successful creation of liquid crystals with broad temperature ranges and specific electro-optical properties. figshare.com Furthermore, studies on 2′-fluoro-substituted acetophenones have revealed they adopt a preferred and exclusive s-trans conformation, a defined structural characteristic that is beneficial in the rational design of new materials like liquid crystals. nih.gov This suggests that this compound is a promising candidate for derivatization into novel mesogens for advanced display technologies.

Emerging Research Avenues and Untapped Potential

The untapped potential of this compound lies primarily in leveraging its unique structure for applications beyond its current role as an agrochemical intermediate. Emerging research avenues focus on its use as a foundational scaffold for novel materials and other specialty chemicals.

Key areas of untapped potential include:

High-Performance Polymers: Systematic research into the conversion of the compound into functional monomers could lead to a new class of fluorinated polymers with tailored properties for microelectronics or chemically resistant coatings.

Liquid Crystal Synthesis: Its clear potential as a core structure for advanced liquid crystals remains largely unexplored. Synthesizing and characterizing homologous series of mesogens derived from this compound could yield materials for next-generation displays.

Specialty Heterocycles: Its role as a precursor for heterocyclic compounds can be extended beyond agrochemicals to create novel dyes, pigments, or other functional organic materials where the stability and electronic nature of the fluorinated ring are advantageous.

Challenges and Opportunities in Scale-Up and Commercialization

The commercialization of specialty chemicals like this compound involves a distinct set of challenges and opportunities. The primary challenge lies in the transition from laboratory-scale synthesis to cost-effective, large-scale industrial production. researchgate.net This involves optimizing reaction conditions, managing raw material sourcing, and ensuring compliance with stringent regulatory and quality standards. researchgate.net The synthesis of complex fluorinated aromatics can be multi-stepped and require specialized equipment, adding to the cost and complexity of manufacturing.

Despite these challenges, significant opportunities exist. The compound is commercially available from a number of chemical suppliers, indicating that viable manufacturing processes have been established. This availability provides an opportunity for researchers and companies in materials science and specialty chemicals to readily source the compound for new product development without needing to undertake the initial synthesis development themselves. The growing demand for advanced agrochemicals and high-performance materials provides a strong market driver for reliable, high-purity sources of such specialized intermediates.

Table 2: Commercial Availability and Typical Specifications

Supplier TypeCommon Purity LevelsTypical ScaleGeographic Availability
Specialty Chemical Manufacturers≥97%, ≥98%, ≥99%Grams to Multi-Kilogram Batches (e.g., 1kg, 25kg)Global (primarily sourced from manufacturers in China and India)
Reagent Suppliers≥97%Research Quantities (e.g., 1g, 5g)Global Distribution

Q & A

Q. What are the common synthetic routes for 4'-Fluoro-2'-(trifluoromethyl)acetophenone?

The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized acetophenone derivatives . For example, α-bromination can be achieved using pyridine hydrobromide perbromide as a brominating agent under controlled conditions (room temperature, 24–48 hours). Purification often involves recrystallization or column chromatography with ethyl acetate/hexane gradients .

Q. How is α-bromination of this compound optimized for undergraduate experiments?

Methodology :

  • Reagent : Pyridine hydrobromide perbromide (1.2 equiv).
  • Conditions : Stir at room temperature for 24–48 hours in dichloromethane.
  • Workup : Quench with Na₂S₂O₃, extract with DCM, and purify via flash chromatography.
    This reaction is ideal for teaching stereoelectronic effects in carbonyl chemistry, as the trifluoromethyl group directs bromination to the α-position .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 190–210 ppm).
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 207.04.
  • X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/n for analogs) .

Advanced Research Questions

Q. How can enantioselective phenylation be achieved using this compound?

Catalytic System :

  • Ligand : Dihydroxy bis(sulfonamide) enantioselective catalyst.
  • Metal : Titanium tetraisopropoxide (10 mol%).
  • Reagent : Diphenylzinc (1.5 equiv).
    Conditions : Conduct in anhydrous THF at –20°C for 24 hours. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column). Reported ee values exceed 85% for phenylated products .

Q. What role does this compound play in modulating Toll-like receptor (TLR) signaling?

Mechanistic Insight : The trifluoromethyl and fluoro groups enhance electron-withdrawing effects, stabilizing interactions with TLR8’s hydrophobic binding pocket. Experimental Design :

  • In vitro Assay : Treat HEK293-TLR8 reporter cells with 10–100 µM compound.
  • Readout : Measure NF-κB activation via luciferase assay.
  • Control : Compare with resiquimod (TLR8 agonist).
    Preliminary data suggest competitive inhibition of TLR8 activation .

Q. How do computational studies aid in predicting reactivity for asymmetric additions?

Strategy :

DFT Calculations : Optimize transition states (B3LYP/6-31G*) for ethyl group addition catalyzed by trans-1,2-diaminocyclohexane ligands.

Docking Simulations : Analyze steric effects of the trifluoromethyl group on enantioselectivity.

Kinetic Modeling : Predict rate constants for competing pathways.
Outcome : Computational models align with experimental ee values (R² > 0.9) .

Q. How can derivatization of this compound enhance biological activity screening?

Case Study (Chalcone Synthesis) :

  • Step 1 : Claisen-Schmidt condensation with substituted benzaldehydes (KOH/EtOH, reflux).
  • Step 2 : Cyclize chalcones to pyrazoline derivatives using hydrazine hydrate.
  • Bioassays :
    • Antioxidant : DPPH/ABTS radical scavenging (IC₅₀ values < 50 µM).
    • Antidiabetic : α-Glucosidase inhibition (comparative to acarbose).
      Derivatives show enhanced activity due to fluorine’s electronegativity and improved bioavailability .

Q. What challenges arise in scaling up enantioselective reactions, and how are they addressed?

Key Issues :

  • Catalyst Loading : High cost of chiral ligands.
  • Solvent Choice : THF vs. toluene for better yield-to-ee trade-offs.
    Solutions :
  • Ligand Recycling : Immobilize catalysts on silica gel.
  • Flow Chemistry : Improve mixing and heat transfer for >90% conversion.
    Recent protocols achieve gram-scale synthesis with <5% yield loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.